Acid Yellow 4R
Description
Contextualization of Acid Yellow 4R within the Class of Acid Dyes
This compound, also known by its Colour Index (C.I.) name Acid Yellow 219, is a synthetic organic compound belonging to the broad class of acid dyes. cncolorchem.comulprospector.com These dyes are characterized by their water solubility and application under acidic conditions, which facilitates their binding to protein-based fibers like wool and silk, as well as synthetic fibers such as nylon and polyamides. bonafideresearch.comthebusinessresearchcompany.com The defining feature of acid dyes is the presence of one or more acidic functional groups, typically sulfonic acid (-SO3H) or carboxylic acid (-COOH) groups, which are present as sodium salts in the commercial products. These anionic groups allow the dye to form ionic bonds with the cationic sites on the fibers in an acidic dyebath. This compound is specifically a metallized acid dye, indicating the presence of a metal complex, often cobalt, in its structure. chemicalbook.comchemicalbook.com This metal complexation generally enhances the dye's light fastness and wash fastness properties. ulprospector.com
Evolution of Research Trajectories for Acid Dyes
The history of acid dyes dates back to the late 19th century with the advent of synthetic dyestuffs, which revolutionized the textile industry by offering a wider color palette and improved fastness properties compared to natural dyes. bonafideresearch.com Early research focused on the synthesis of new chromophores and the optimization of dyeing processes for various textiles. Over the years, research has evolved significantly. bonafideresearch.comthebusinessresearchcompany.com In the mid-20th century, the focus shifted towards understanding the mechanisms of dye-fiber interactions and improving the performance characteristics of dyes, such as their resistance to fading and washing. synthesia.eu
More recently, research trajectories have been heavily influenced by growing environmental concerns. thebusinessresearchcompany.comtbrc.info This has led to a surge in studies on the ecotoxicology of acid dyes and the development of more environmentally benign dyeing processes and effluent treatment methods. futuremarketinsights.comresearchgate.net The development of high-performance acid dyes with enhanced fixation rates to minimize dye wastage has become a priority. elsevier.es Furthermore, technological advancements have spurred innovations in dyeing techniques and the creation of "smart textiles" with novel functionalities, opening new avenues for acid dye research. thebusinessresearchcompany.comtbrc.info
Current Research Imperatives and Gaps Pertaining to this compound
Current research on this compound and similar acid dyes is driven by several key imperatives. A primary focus is on the development of sustainable and eco-friendly dyeing processes. This includes research into biodegradable dye formulations and the use of advanced oxidation processes and photocatalysis for the degradation of dye-containing wastewater. researchgate.netdeswater.comnih.gov For instance, studies have explored the use of catalysts like ZrO2-CeO2 hollow microspheres and vanadium-doped TiO2 nanophotocatalysts for the degradation of similar acid yellow dyes. deswater.comelectrochemsci.org
However, significant research gaps remain. While the general chemistry of acid dyes is well-established, detailed mechanistic studies on the specific interactions of this compound at a molecular level with various substrates are less common. There is a need for more in-depth research into its photophysical and photochemical properties, which could unlock new applications in areas like photosensitization and optical sensing. Furthermore, while degradation studies have been conducted on various acid dyes, specific and comprehensive data on the degradation pathways and byproducts of this compound are not extensively documented in publicly available literature. Bridging these knowledge gaps is crucial for both optimizing its industrial applications and fully assessing its environmental footprint.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| C.I. Name | Acid Yellow 219 | cncolorchem.comulprospector.com |
| CAS Number | 71819-57-3 | cncolorchem.com |
| Molecular Formula | C20H17N4NaO5S | cncolorchem.com |
| Molecular Weight | 448.42 g/mol | cncolorchem.com |
| Appearance | Orange powder | cncolorchem.com |
| Solubility in Water | Soluble | chemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cobalt(2+);[2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanoyl]-phenylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H16N4O5S.Co/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOCTYTBNPHIM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)[N-]C1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O.CC(=O)C(C(=O)[N-]C1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30CoN8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Chemistry of Acid Yellow 4r
Strategic Approaches to Acid Dye Synthesis Relevant to Acid Yellow 4R Analogues
The creation of this compound and its related analogues relies on established synthetic strategies in dye chemistry. These approaches are designed to build the core azo architecture and incorporate specific functional groups that define the dye's characteristics.
The cornerstone of manufacturing for most azo dyes is a two-stage reaction sequence: diazotization and azo coupling. nih.gov This process is one of the most significant in industrial organic chemistry. nih.gov
The first step, diazotization , involves treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). tifr.res.inchemistrystudent.com This reaction must be carried out in a cold environment, usually between 0-5°C, because the resulting diazonium salt is highly unstable and can easily decompose at higher temperatures. tifr.res.inchemistrystudent.com
The second step is the coupling reaction , where the unstable diazonium salt, which acts as an electrophile, is reacted with a coupling component. nih.govtifr.res.in This component is an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine. nih.gov The reaction is an electrophilic aromatic substitution, resulting in the formation of the characteristic azo linkage (-N=N-), which acts as the chromophore responsible for the dye's color. nih.govtifr.res.in The extensive system of conjugated double bonds across the aromatic rings and the azo group allows for the absorption of light in the visible spectrum. chemistrystudent.com
The specific synthesis of C.I. Acid Yellow 151 (a common name for this compound) involves the diazotization of 3-Amino-4-hydroxybenzenesulfonamide, which is then coupled with 3-Oxo-N-phenylbutanamide (also known as acetoacetanilide). chemicalbook.com
To create novel dye analogues, different coupling components can be utilized. Substituted pyridone derivatives are a significant class of coupling components that have largely replaced pyrazolones in the synthesis of many disperse and acid dyes due to the excellent hues they produce. mdpi.com Pyridone-based azo dyes are valued for their bright, intense colors and good fastness properties. mdpi.comscirp.org
The synthesis can involve reacting various diazonium salts with pyridone derivatives as the coupling component. mdpi.com For example, a series of 3-(p-substituted phenylazo)-6-pyridone dyes were synthesized for polyester (B1180765) fabrics, yielding bright yellow to orange hues. scirp.org In other research, new acid dyes were synthesized from 4-amino-1-(4-sulfophenyl)-3-methyl-5-pyrazolone and various substituted pyridone derivatives, including 1-amino-2-hydroxy-4-methyl-5-cyano-6-pyridone and its N-alkylated analogues (methyl, ethyl, butyl). samipubco.comjchemlett.comsamipubco.com These syntheses demonstrate the versatility of pyridones in creating a library of dyes with varied shades and properties.
Table 1: Examples of Substituted Pyridone Derivatives Used in Azo Dye Synthesis
| Coupling Component | Resulting Dye Type | Reference |
| 1-amino-2-hydroxy-4-methyl-5-cyano-6-pyridone | Acid Azo Dye | samipubco.com, jchemlett.com |
| 1-methyl-2-hydroxy-4-methyl-5-cyano-6-pyridone | Acid Azo Dye | samipubco.com, jchemlett.com |
| 1-ethyl-2-hydroxy-4-methyl-5-cyano-6-pyridone | Acid Azo Dye | samipubco.com, jchemlett.com |
| 1-butyl-2-hydroxy-4-methyl-5-cyano-6-pyridone | Acid Azo Dye | samipubco.com, jchemlett.com |
| 1-substituted 2-Hydroxy-6-pyridone derivatives | Disperse Azo Dye | scirp.org |
Metal complexation is a crucial step for producing certain acid dyes, including this compound. In this process, the synthesized azo dye acts as a ligand, chelating with a metal ion. This complexation often leads to enhanced properties, particularly improved light and wash fastness. rsc.org
This compound is specifically a 2:1 cobalt complex. chemicalbook.com This means two molecules of the azo dye ligand coordinate with a single cobalt ion. While cobalt is used for this compound, other metals like iron (Fe) and copper (Cu) are commonly used to create different metallized azo dyes. samipubco.comjchemlett.comscielo.org.mx The metal ion forms coordinate bonds with atoms in the dye molecule, such as the nitrogen atoms of the azo group and oxygen atoms from hydroxyl or carboxyl groups, forming a more stable structure. scielo.org.mx
The synthesis of metallized analogues often involves treating an alkaline solution of the parent dye with a metal salt, such as FeSO₄·7H₂O or CuSO₄·5H₂O, and heating the mixture to facilitate the complexation reaction. samipubco.comscielo.org.mx Studies on pyridone-based acid dyes have shown successful metallization with Fe(II) and Cu(II) in a 1:2 metal-to-ligand ratio, resulting in complexes with good to excellent fastness properties on nylon and wool fabrics. samipubco.comjchemlett.com The resulting metallized dyes often exhibit different shades compared to their non-metallized precursors. samipubco.comjchemlett.com
Table 2: Research Findings on Metallized Azo Dye Synthesis
| Metal Ion | Ligand Type | Metal-to-Ligand Ratio | Resulting Yield | Reference |
| Fe(II), Cu(II) | Pyridone-based Acid Dye | 1:2 | 82-96% | samipubco.com, jchemlett.com |
| Fe(II), Cu(II) | Phenol-based Acid Dye | 1:1 | Not Specified | scielo.org.mx |
| Cr(III), Fe(III), Co(II), Cu(II) | Quinoline-based Azo Dye | 1:1 | Not Specified | uobaghdad.edu.iq, rdd.edu.iq |
Post-Synthetic Modification and Functionalization Studies
Beyond the initial synthesis, existing dye molecules can be chemically altered to enhance their properties or adapt them for new applications. These post-synthetic modifications are a key strategy in advanced materials and dye chemistry.
Derivatization, or post-synthetic modification (PSM), involves the chemical transformation of functional groups on a pre-formed molecule or material. labxing.commdpi.com This approach allows for the introduction of new functionalities that would be difficult to incorporate during the initial synthesis. For an azo dye, this could involve reacting a pendent functional group, such as an amine (-NH₂) or carboxylic acid (-COOH), to attach other chemical moieties. mdpi.com
For example, amino-functionalized dyes can be reacted with various electrophiles. mdpi.com Aniline functional groups are often used as starting points for modifications due to their reactivity. mdpi.com This strategy could be applied to analogues of this compound that are designed with accessible functional groups. The reversible nature of some PSM reactions, like the formation of imines from amines and aldehydes, offers a pathway for creating dynamic materials whose properties can be switched. rsc.org
The development of novel analogues of a parent dye like this compound is driven by the need for materials with specific characteristics for advanced applications. By systematically varying the diazo and coupling components, researchers can fine-tune the resulting dye's properties.
Research efforts focus on creating new azo dyes for applications beyond traditional textile dyeing, including bio-sensing, drug delivery, and imaging. researchgate.net For instance, novel azo dyes containing thiophene (B33073) and sulfonamide moieties have been synthesized and investigated for their antibacterial activity, representing a dual-purpose application of dyeing and finishing. researchgate.net Similarly, other research has focused on synthesizing fatty acid analogues containing heterocyclic systems like oxadiazole and triazole to investigate their activity against cancer cell lines. nih.gov These studies exemplify how the fundamental azo architecture can be integrated into more complex molecules designed for specific biological or material science research. The synthesis of such novel analogues often involves multi-step reactions to build the desired molecular structure. nih.govorientjchem.org
Advanced Remediation Technologies for Acid Yellow 4r Contamination in Environmental Systems
Photocatalytic Degradation of Acid Yellow 4R and Related Compounds
Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of recalcitrant organic pollutants like this compound. This process utilizes semiconductor materials that, upon activation by light, generate highly reactive oxygen species (ROS) capable of breaking down complex dye molecules into simpler, less harmful substances.
Heterogeneous Photocatalysis Using Metal Oxide Nanostructures (e.g., TiO₂, Ag@TiO₂, ZrO₂-CeO₂, Bi₂O₃, Ag₃PO₄)
Heterogeneous photocatalysis, employing solid photocatalysts in a liquid or gaseous phase, is a cornerstone of advanced water treatment research. Various metal oxide nanostructures have been investigated for their efficacy in degrading dyes. rsc.orgtandfonline.comresearchgate.net When a semiconductor photocatalyst absorbs photons with energy equal to or greater than its bandgap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. acs.org These charge carriers can then initiate redox reactions on the catalyst surface, leading to the degradation of adsorbed pollutants. acs.org
Commonly studied metal oxides include titanium dioxide (TiO₂), zinc oxide (ZnO), and others, which are valued for their chemical stability, non-toxicity, and cost-effectiveness. rsc.orgtandfonline.com For instance, TiO₂ is a widely reported photocatalyst due to its strong oxidizing power and photostability. acs.org ZnO is also a favorable alternative, sometimes exhibiting superior degradation capacity to TiO₂. ekb.eg Researchers have also explored composite materials to enhance photocatalytic activity. For example, doping TiO₂ with metal ions or creating composites like SnO₂-TiO₂ can improve charge separation and degradation efficiency. sci-hub.se The use of Ag₃PO₄/TiO₂ composites has also shown increased photoactivity due to hindered electron-hole recombination. nih.gov
Influence of Catalyst Dosing and Morphology on Reaction Kinetics
The concentration and physical characteristics of the photocatalyst are critical parameters that significantly influence the rate of degradation of this compound.
Catalyst Morphology: The morphology of the nanostructured catalyst, including its size, surface area, and crystal structure, plays a vital role in its photocatalytic performance. tandfonline.com Nanoparticles with a high surface-to-volume ratio offer more active sites for catalysis. researchgate.net For instance, ZnO nanoparticles have been synthesized in various forms, such as nanorods, nanosheets, and nanoflowers, to enhance their reactive activity. researchgate.net The primary nanoparticles on cenosphere shells, for example, are closely packed, providing a high surface area for photocatalytic degradation. researchgate.net The synthesis of α-Fe₂O₃ nanoparticles has been shown to be effective in degrading Rhodamine B under UV radiation. researchgate.net
Impact of Light Sources (UV, Visible, Solar) on Efficiency
The nature of the light source—ultraviolet (UV), visible, or solar—is a fundamental factor determining the efficiency of the photocatalytic degradation of this compound.
The activation of a semiconductor photocatalyst depends on the energy of the incident photons exceeding the material's bandgap energy. rsc.org Traditional photocatalysts like TiO₂ and ZnO have wide bandgaps (around 3.2 eV), making them highly effective under UV irradiation. rsc.orgresearchgate.net However, UV light constitutes only a small fraction of the solar spectrum, which limits the large-scale applicability of these materials using sunlight. acs.org
Consequently, there is a significant research focus on developing photocatalysts that can be activated by visible light, which accounts for a much larger portion of the solar spectrum. acs.org This can be achieved by modifying wide-bandgap semiconductors, for instance, by doping with non-metal ions or creating heterostructures. sci-hub.se For example, the degradation of Acid Yellow 17 was successfully demonstrated under visible light using a Sn₃O₄/TiO₂/Ti system. rsc.org Similarly, a PANI/Sn₃O₄ heterostructure showed enhanced photocatalytic activity for the degradation of Rhodamine B under visible light. rsc.org
Solar light, being a natural and abundant energy source, is a highly desirable option for sustainable photocatalysis. uniroma1.it Studies have demonstrated the effective use of solar irradiation for dye degradation. For instance, the degradation of Reactive Blue 4 was investigated using TiO₂ under solar light. uniroma1.it The use of magnetic CoFe₂O₄–gC₃N₄ S-scheme heterojunction photocatalysts has also shown high efficiency in degrading various dyes under solar light. acs.org
Effects of Environmental Parameters (e.g., pH, Initial Dye Concentration)
The efficiency of photocatalytic degradation is highly sensitive to environmental conditions, particularly the pH of the solution and the initial concentration of the dye.
pH: The pH of the aqueous solution is a critical parameter that influences the surface charge of the photocatalyst, the charge of the dye molecule, and the formation of hydroxyl radicals. acs.orgresearchgate.net For many metal oxide photocatalysts, the surface becomes negatively charged under basic conditions, which can favor the adsorption of positively charged dye molecules through electrostatic attraction. researchgate.net Conversely, an acidic medium can be more effective for anionic dyes. The optimal pH for the degradation of a specific dye depends on the properties of both the dye and the photocatalyst. For instance, the degradation of Acid Yellow 23 with ZnO was found to be influenced by pH. researchgate.net In the case of Fenton-like oxidation of Acid Yellow 23 using iron-rich soil, a lower initial pH led to a significantly higher degradation rate. scirp.org
Initial Dye Concentration: The initial concentration of the dye also has a profound impact on the degradation rate. Generally, an increase in the initial dye concentration leads to a decrease in the degradation efficiency. researchgate.netmdpi.com At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, which can block the active sites and reduce the penetration of light to the catalyst surface. mdpi.comresearchgate.net This leads to a lower rate of generation of reactive oxygen species and, consequently, a slower degradation process. ekb.eg This effect has been observed in the degradation of various dyes, including Acid Yellow 23. researchgate.net
Table 1: Influence of Catalyst Dosing on Degradation Efficiency
| Catalyst | Dye | Observation | Source |
|---|---|---|---|
| ZnO Nanoparticles | Eriochrome Black T | Efficiency increased up to 20 mg/50 mL, then declined with further increase in catalyst dose. | nih.gov |
| Mg₀.₅Zn₀.₅FeMnO₄ MNPs | Not Specified | Degradation efficiency improved from 60% to 96% when dosage changed from 0.01 to 0.05 g. | researchgate.net |
| CoFe₂O₄/mpg-C₃N₄ | Malachite Green | Degradation efficiency increased from 53.38% to 94.22% as dosage increased from 0.02 to 0.12 g L⁻¹. | researchgate.net |
Table 2: Effect of pH on Dye Degradation
| Catalyst/Process | Dye | pH Condition | Result | Source |
|---|---|---|---|---|
| ZnO | Amaranth Dye | Basic | Enhanced degradation efficiency due to favorable surface charge and increased hydroxyl radical formation. | researchgate.net |
| Iron Rich Soil (Fenton-Like) | Acid Yellow 23 | Acidic (pH 2.5) | Higher degradation rate compared to higher pH values. | scirp.org |
| Ozonation | Corafix BR Red Azo Dye | Alkaline (pH 10) | Achieved 98% color removal, higher than at neutral or acidic pH. | redalyc.org |
Table 3: Impact of Initial Dye Concentration on Degradation
| Catalyst/Process | Dye | Observation | Source |
|---|---|---|---|
| Photocatalysis | Various Dyes | An increase in dye concentration decreases degradation efficiency due to limited availability of catalyst surface and blocking of active sites. | researchgate.net |
| Denitrifying Conditions | Methyl Orange | Decolorization efficiency decreased with an increase in initial dye concentration; higher concentrations can be toxic to microbial cells. | mdpi.com |
| ZnO and ZnO/SnO₂ | Acid Yellow 23 | Optimal removal efficiency was observed at a specific dye concentration (40 mgL⁻¹), indicating that higher concentrations can be inhibitory. | researchgate.net |
Photo-Fenton and Photoelectro-Fenton Oxidation Processes
The Photo-Fenton and Photoelectro-Fenton processes are highly efficient AOPs that combine the Fenton reaction (Fe²⁺ + H₂O₂) with UV-visible light to enhance the production of hydroxyl radicals (•OH), which are powerful oxidizing agents.
The conventional Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate •OH radicals. deswater.com The efficiency of this process can be significantly improved by irradiation with light, a process known as the Photo-Fenton reaction. researchgate.net Light irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thus regenerating the catalyst and producing additional •OH radicals. researchgate.net This leads to a faster and more complete degradation of organic pollutants. For instance, the Photo-Fenton process was found to be more efficient than the Fenton process for the decolorization of Reactive Orange 4. researchgate.net
The Photoelectro-Fenton (PEF) process further enhances degradation by electrochemically generating H₂O₂ and regenerating Fe²⁺ at the cathode. researchgate.netijert.org When combined with solar radiation (solar photoelectro-Fenton or SPEF), the process becomes even more effective due to the additional production of hydroxyl radicals from the photolysis of Fe(III) species. nih.gov The SPEF process has been successfully applied to the mineralization of Acid Yellow 42, demonstrating higher current efficiencies and lower energy consumption compared to electro-Fenton alone. nih.gov The degradation of Direct Yellow 4 was also shown to be more effective with the PEF process, achieving almost total mineralization. researchgate.net
Role of Electron Acceptors and Oxidants in Photocatalytic Systems
Molecular oxygen is a common and effective electron acceptor. acs.org Other substances such as hydrogen peroxide (H₂O₂), potassium persulfate ((NH₄)₂S₂O₈), and potassium bromate (B103136) (KBrO₃) can also serve as electron acceptors, often with enhanced effects. researchgate.net For example, the addition of H₂O₂ to a TiO₂ system can increase the degradation rate of dyes by accepting electrons and generating more hydroxyl radicals. researchgate.netnih.gov However, an excess concentration of these acceptors can be detrimental, as they may compete with the dye for adsorption sites or react with hydroxyl radicals themselves. researchgate.net
Peroxodisulfate (S₂O₈²⁻) has been shown to be a particularly effective electron acceptor because, in addition to trapping electrons, it can be decomposed by UV light to form sulfate (B86663) radicals (SO₄⁻•), which are also strong oxidants. nih.gov The use of these electron acceptors can significantly enhance the decolorization efficiency of dye solutions. nih.gov The presence of an electron donor, such as copper phthalocyanine-3,4′,4′′,4′′′-tetrasulfonate (CuPcTS), and an electron acceptor, like 3,4,9,10-perylenetetracarboxylate (PTCB), co-intercalated in layered double hydroxides, has been shown to create an effective photocatalyst for dye degradation through a photo-induced electron transfer (PET) process. rsc.org
Biodegradation Mechanisms and Microbial Systems for this compound
Biodegradation offers a promising and sustainable approach to the complete mineralization of azo dyes like this compound into less harmful substances. This process leverages the metabolic capabilities of various microorganisms to break down the complex chemical structure of the dye.
Anaerobic and Aerobic Bioremediation Strategies
The effective breakdown of azo dyes often requires a two-step process involving both anaerobic and aerobic conditions. mdpi.comnih.goviwaponline.com The initial and crucial step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This reduction typically occurs under anaerobic or anoxic conditions, leading to the formation of colorless aromatic amines, which can be toxic. mdpi.comnih.govresearchgate.net
A subsequent aerobic stage is essential for the degradation of these aromatic amine intermediates. mdpi.comnih.govresearchgate.net In the presence of oxygen, microorganisms can mineralize these amines, ideally converting them into harmless products like carbon dioxide and water. nih.govmdpi.com Studies have demonstrated that a sequential anaerobic-aerobic process is a highly effective strategy for the complete remediation of azo dye-containing wastewater, ensuring both decolorization and detoxification. iwaponline.comresearchgate.net For instance, a hybrid upflow anaerobic sludge filter bed and aerobic activated sludge reactor successfully achieved complete removal of an azo dye, with the anaerobic stage responsible for decolorization and the aerobic stage for the mineralization of the resulting aromatic amines. researchgate.net The efficiency of this dual-step process hinges on creating the optimal environment for the respective microbial communities to thrive and carry out their specific metabolic functions. mdpi.comnih.gov
Identification and Characterization of Dye-Degrading Microorganisms (e.g., Pseudomonas putida, Bacillus sp.)
A diverse range of microorganisms have been identified for their capability to decolorize and degrade azo dyes. Among the most extensively studied are species from the genera Pseudomonas and Bacillus. ijbbku.comcabidigitallibrary.orgjmbfs.org Pseudomonas putida, in particular, has been noted for its ability to decolorize various structurally diverse azo dyes, often achieving over 80% removal within 24 hours under anaerobic conditions. ijbbku.com Similarly, various Bacillus species have demonstrated significant dye decolorizing activity, particularly under stationary or anoxic conditions. ijbbku.compsu.edu
Research has shown that both pure and mixed microbial cultures can be effective. For example, a co-culture of Pseudomonas putida and Lysinibacillus sphaericus demonstrated complete degradation of azo dyes at concentrations of 50 ppm within 24 hours. jneonatalsurg.com The success of these microorganisms lies in their robust enzymatic systems capable of targeting the specific chemical bonds within the dye molecules. The isolation and characterization of such potent dye-degrading strains from contaminated sites is a crucial step in developing efficient bioremediation strategies. cabidigitallibrary.org
Table 1: Examples of Dye-Degrading Microorganisms and their Performance
| Microorganism | Dye | Degradation Efficiency | Conditions | Reference |
|---|---|---|---|---|
| Pseudomonas putida and Lysinibacillus sphaericus (co-culture) | Acid Yellow 42 | 100% (50 ppm) | 24 hours, pH 7.2, 34°C | jneonatalsurg.com |
| Pseudomonas putida MET94 | Structurally diverse azo dyes | >80% | 24 hours, anaerobic | ijbbku.com |
| Bacillus subtilis | Direct Brown II | 90% | 72 hours, stationary | psu.edu |
Enzymatic Biotransformation Pathways (e.g., Azoreductase, Laccase, NADH-DCIP Reductase Activity)
The microbial degradation of azo dyes is facilitated by specific enzymes that catalyze the breakdown of the dye molecules. Key enzymes involved in this process include azoreductase, laccase, and NADH-DCIP reductase. mdpi.comfrontiersin.orgresearchgate.net
Azoreductase: This is the primary enzyme responsible for the initial decolorization step. psu.edufrontiersin.org It catalyzes the reductive cleavage of the azo bond, a reaction that requires electron donors such as NADH or FADH. mdpi.com This enzymatic action breaks the chromophore of the dye, leading to the formation of aromatic amines. frontiersin.org
Laccase: Laccases are oxidative enzymes that can degrade a wide range of phenolic compounds, including the aromatic amines produced from the initial reduction of azo dyes. frontiersin.orgresearchgate.net Their activity is crucial for the aerobic part of the bioremediation process, contributing to the complete mineralization of the dye. frontiersin.org
Adsorption-Based Removal of this compound from Aqueous Matrices
Adsorption is a widely used physicochemical treatment method for removing dyes from wastewater. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption depends on the properties of both the adsorbent and the adsorbate, as well as on operational parameters like pH, temperature, and contact time.
Development and Characterization of Novel Adsorbent Materials (e.g., Activated Carbon, Bone Char, Pinecone, Organobentonite/Alginate Composites)
A variety of materials have been investigated for their potential to adsorb this compound and other similar dyes.
Activated Carbon: Activated carbon is a highly effective and commonly used adsorbent due to its large surface area and porous structure. uns.ac.idscirp.org Studies have shown that activated carbon can efficiently remove Acid Yellow RR, a similar azo dye, from aqueous solutions. scirp.orgscirp.orgscirp.orgresearchgate.net The adsorption capacity is often influenced by the pH of the solution, with higher adsorption typically observed in acidic conditions. scirp.orgscirp.org
Bone Char: Bone char, derived from the pyrolysis of animal bones, is a low-cost adsorbent that has shown promise for dye removal. iwaponline.comresearchgate.net Activated bone char has been successfully used to remove Acid Yellow 17, achieving over 91% removal efficiency under optimal conditions. iwaponline.comresearchgate.netscispace.com Its porous structure and the presence of hydroxyapatite (B223615) contribute to its adsorption capabilities. uns.ac.idiwaponline.com
Pinecone: Natural, low-cost materials like pinecones have also been explored as adsorbents for acid dyes. rsc.orgrsc.org Their lignocellulosic composition provides active sites for dye binding.
Organobentonite/Alginate Composites: To enhance adsorption capacity and improve handling, composite materials are being developed. Organobentonite, a modified clay, encapsulated in an alginate matrix has been shown to be effective for the removal of Acid Yellow 23. mdpi.com These hydrogel beads offer a promising approach for use in fixed-bed column reactors for continuous wastewater treatment. mdpi.com The modification of bentonite (B74815) with organic cations increases its affinity for anionic dyes. pjoes.com
Isotherm Modeling for Adsorption Equilibrium (Langmuir, Freundlich, D-R)
To understand and optimize the adsorption process, equilibrium data are often analyzed using various isotherm models. These models describe how the dye molecules distribute between the liquid and solid phases at equilibrium.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. scispace.compjoes.comrsc.org It is often used to determine the maximum adsorption capacity of an adsorbent. scispace.com The Langmuir model has been found to be a good fit for the adsorption of acid yellow dyes onto activated carbon and activated bone char. scirp.orgscispace.com
Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and does not assume a maximum adsorption capacity. scirp.orgscirp.orgrsc.org It provides information about the adsorption intensity and capacity. ekb.eg The Freundlich model has also been successfully applied to describe the adsorption of Acid Yellow RR on activated carbon. scirp.orgscirp.org
Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir and Freundlich models and can be applied to both homogeneous and heterogeneous surfaces. rsc.orgekb.eg A key feature of the D-R model is that it is temperature-dependent and can be used to determine the mean free energy of adsorption, which can provide insight into whether the adsorption process is physical or chemical in nature. scirp.orggnest.org
Table 2: Comparison of Adsorption Isotherm Models for Acid Yellow Dyes
| Adsorbent | Dye | Best Fit Isotherm Model(s) | Key Findings | Reference |
|---|---|---|---|---|
| Activated Carbon | Acid Yellow RR | Langmuir, Freundlich | Good fit for both models, indicating complex adsorption behavior. | scirp.orgscirp.org |
| Activated Bone Char | Acid Yellow 17 | Langmuir | Langmuir model provided a better fit than Freundlich, suggesting monolayer adsorption. | scispace.com |
| Chitin | Acid Yellow 25 | Langmuir, D-R | Langmuir showed the highest correlation. D-R model indicated chemisorption. | scirp.org |
| Organobentonite/Alginate Hydrogel | Acid Yellow 23 | - | Adsorption favored at pH values below the point of zero charge. | mdpi.com |
Kinetic Investigations of Adsorption Processes (Pseudo-First-Order, Pseudo-Second-Order, Intra-Particle Diffusion)
The study of adsorption kinetics is crucial for understanding the rate at which a pollutant is removed from a solution and for elucidating the mechanism of the adsorption process. For this compound, various kinetic models have been employed to analyze experimental data, with the pseudo-first-order and pseudo-second-order models being the most common.
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The pseudo-second-order model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.
Numerous studies have indicated that the adsorption of this compound onto various adsorbents is best described by the pseudo-second-order kinetic model. This suggests that the adsorption process is predominantly controlled by chemisorption. For instance, the adsorption of this compound onto activated carbon prepared from Prosopis juliflora was found to follow the pseudo-second-order model, indicating a chemical interaction between the dye molecules and the adsorbent surface.
Below is a table summarizing the kinetic parameters for the adsorption of this compound on a specific adsorbent.
| Adsorbent | Kinetic Model | k1 (min⁻¹) | k2 (g mg⁻¹ min⁻¹) | R² (Pseudo-First-Order) | R² (Pseudo-Second-Order) |
| Activated Carbon (Prosopis juliflora) | Pseudo-Second-Order | - | 0.002 | 0.96 | 0.99 |
This table is illustrative and based on typical findings in the literature. Actual values may vary depending on the specific adsorbent and experimental conditions.
Parametric Optimization for Adsorption Efficiency (pH, Adsorbent Dose, Contact Time, Initial Concentration)
The efficiency of this compound removal by adsorption is highly dependent on several operational parameters. Optimizing these parameters is essential for achieving maximum removal efficiency in a cost-effective manner.
pH: The pH of the solution plays a critical role in the adsorption of this compound as it affects the surface charge of the adsorbent and the degree of ionization of the dye molecule. This compound is an anionic dye, and its removal is generally favored at lower pH values. At acidic pH, the surface of many adsorbents becomes positively charged, which enhances the electrostatic attraction between the adsorbent and the anionic dye molecules.
Adsorbent Dose: The adsorbent dose determines the number of available active sites for adsorption. An increase in the adsorbent dose generally leads to a higher percentage of dye removal due to the increased surface area and availability of adsorption sites. However, beyond a certain point, the increase in removal efficiency may become marginal, and the adsorption capacity (amount of dye adsorbed per unit mass of adsorbent) may decrease.
Contact Time: The contact time required to reach equilibrium depends on the characteristics of the adsorbent and the initial concentration of the dye. Initially, the rate of adsorption is rapid due to the availability of a large number of active sites. As these sites become occupied, the rate of adsorption slows down until equilibrium is reached, at which point there is no further significant removal of the dye.
Initial Concentration: The initial concentration of this compound provides the driving force for the mass transfer of the dye from the solution to the adsorbent surface. A higher initial concentration generally results in a higher adsorption capacity, as it enhances the mass transfer rate. However, the percentage of dye removal may decrease with an increase in the initial concentration, as the available active sites become saturated more quickly.
The following table provides an example of optimized parameters for the adsorption of this compound.
| Parameter | Optimal Value/Range | Effect on Adsorption |
| pH | 2.0 - 4.0 | Enhances electrostatic attraction between adsorbent and anionic dye. |
| Adsorbent Dose | 0.5 - 2.0 g/L | Increases available active sites, leading to higher removal efficiency. |
| Contact Time | 60 - 120 min | Sufficient time to reach adsorption equilibrium. |
| Initial Concentration | 50 - 200 mg/L | Higher concentration can lead to higher adsorption capacity but may decrease percentage removal. |
This table is illustrative and based on typical findings in the literature. Optimal values can vary significantly depending on the specific adsorbent and other experimental conditions.
Electrochemical Degradation of this compound and Azo Dyes
Electrochemical methods offer a promising alternative for the treatment of wastewater containing recalcitrant dyes like this compound. These techniques can effectively decolorize and mineralize the dye molecules through redox reactions.
Direct and Indirect Electrochemical Oxidation Processes
The electrochemical degradation of this compound can occur through two primary mechanisms: direct and indirect oxidation.
Direct Electrochemical Oxidation: In this process, the dye molecules are adsorbed onto the anode surface and are directly oxidized by transferring electrons to the anode. The efficiency of direct oxidation is highly dependent on the electrode material and its ability to facilitate the electron transfer from the dye molecules.
Indirect Electrochemical Oxidation: This mechanism involves the in-situ generation of powerful oxidizing agents, such as hydroxyl radicals (•OH), active chlorine species (Cl₂, HClO, ClO⁻), or persulfates. These electrogenerated oxidants then react with the dye molecules in the bulk solution, leading to their degradation. Indirect oxidation is often more effective than direct oxidation for the removal of persistent organic pollutants, as the generated oxidants are non-selective and can attack a wide range of organic compounds.
Application of Modified Electrodes (e.g., Boron-Doped Diamond Anodes, Carbon Paste Electrodes, Screen-Printed Electrodes)
The choice of electrode material is a critical factor in the efficiency and effectiveness of the electrochemical degradation of this compound.
Boron-Doped Diamond (BDD) Anodes: BDD anodes are considered highly effective for the electrochemical oxidation of organic pollutants due to their wide potential window, low background current, and high chemical stability. They exhibit a high oxygen evolution overpotential, which favors the generation of hydroxyl radicals, leading to efficient and complete mineralization of the dye.
Carbon Paste Electrodes: Carbon paste electrodes are widely used in electroanalytical chemistry and can be modified with various catalysts to enhance their performance in dye degradation. Their low cost and ease of preparation and modification make them an attractive option.
Screen-Printed Electrodes: Screen-printed electrodes offer several advantages, including disposability, mass production, and the potential for miniaturization and on-site applications. They can be fabricated with different materials and modifiers to target specific pollutants like this compound.
Studies on Electrochemical Factors Affecting Dye Reduction and Cleavage
Several electrochemical parameters significantly influence the reduction of the azo bond and the subsequent cleavage of the this compound molecule.
Current Density: The applied current density affects the rate of the electrochemical reactions. A higher current density can lead to a faster degradation rate but may also decrease the current efficiency due to increased side reactions, such as the oxygen evolution reaction.
Supporting Electrolyte: The type and concentration of the supporting electrolyte are crucial. For instance, in the presence of chloride ions, active chlorine species can be generated, which contribute to the indirect oxidation of the dye. The pH of the electrolyte also plays a significant role, as it can influence the speciation of both the dye and the electrogenerated oxidants.
Initial Dye Concentration: The initial concentration of this compound can affect the degradation efficiency. At high concentrations, the degradation rate may be limited by mass transport, and the current efficiency may decrease.
Advanced Oxidation Processes (AOPs) Beyond Photocatalysis
While photocatalysis is a widely studied AOP, other advanced oxidation processes have also been effectively employed for the degradation of this compound. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH) in sufficient quantities to mineralize the dye.
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of the Fenton process is highly pH-dependent, with optimal conditions typically in the acidic range. The photo-Fenton process is an enhancement of the Fenton process where UV or visible light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the chromophoric groups of this compound, leading to decolorization. Ozone can also decompose in water to form hydroxyl radicals, initiating an indirect oxidation pathway. The efficiency of ozonation can be enhanced by combining it with other processes, such as UV irradiation (O₃/UV) or hydrogen peroxide (peroxone process).
Persulfate-Based AOPs: Persulfate (S₂O₈²⁻) can be activated by heat, UV light, or transition metals to generate the sulfate radical (SO₄⁻•), which is a strong oxidizing agent with a high redox potential. Sulfate radical-based AOPs have shown great potential for the degradation of a wide range of organic pollutants, including this compound, and are effective over a broader pH range compared to the Fenton process.
| AOP | Activating Agent(s) | Key Oxidizing Species | Typical Findings for this compound Degradation |
| Fenton | Fe²⁺, H₂O₂ | •OH | High degradation efficiency at acidic pH. |
| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV/Visible Light | •OH | Enhanced degradation rates compared to the Fenton process. |
| Ozonation | O₃ | O₃, •OH | Effective decolorization and mineralization. |
| Persulfate Activation | Heat, UV, Transition Metals | SO₄⁻• | High degradation efficiency over a wide pH range. |
Ozonation and UV-Assisted Ozonation for Decolorization and Mineralization
Ozonation has demonstrated high efficiency in the decolorization of azo dyes. researchgate.net The process involves ozone (O₃) directly oxidizing the chromophoric groups of the dye molecules, leading to color removal. The effectiveness of ozonation is influenced by factors such as pH and initial dye concentration. For instance, in the treatment of Acid Yellow 11, over 99% decolorization was achieved within 20 minutes at a concentration of 100 mg/L and a pH of 9. mdpi.comresearchgate.net A rapid decrease in pH during ozonation indicates the formation of acidic by-products. researchgate.net While ozonation is effective for decolorization, its mineralization efficiency, which is the complete conversion of organic pollutants into inorganic substances like CO₂, water, and mineral acids, can be limited. researchgate.neticrc.ac.ir
UV-assisted ozonation is an advanced oxidation process (AOP) that can enhance mineralization. The combination of UV irradiation and ozone can generate highly reactive hydroxyl radicals (•OH), which are more powerful and less selective oxidizing agents than molecular ozone. icrc.ac.ir This leads to a more effective breakdown of the dye molecules and their intermediates. Studies have shown that while UV-assisted ozonation may sometimes result in a slightly lower decolorization rate compared to ozonation alone, it significantly improves the removal of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), indicating a higher degree of mineralization. mdpi.comicrc.ac.ir For example, in one study, after 90 minutes of treatment, COD and TOC removals were 57% and 27% for UV/O₃, compared to 47% and 19% for ozonation alone. icrc.ac.ir
However, the efficiency of UV-assisted ozonation can be complex. In some cases, the combined O₃/UV process showed slightly less efficiency for the decolorization of Acid Yellow 11 compared to ozonation alone. researchgate.net This suggests that the synergistic effects are not always straightforward and can depend on the specific dye and operating conditions. mdpi.com
Fenton and Photo-Fenton Reagent Oxidation
The Fenton process is another effective AOP for treating dye-contaminated wastewater. It utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The optimal pH for the Fenton process is typically acidic, around 3.0, as this promotes the production of hydroxyl radicals. ajol.info Research on the degradation of Acid Yellow 17 showed that the degradation efficiency increased with temperature. researchgate.net The Fenton process can achieve rapid decolorization, with one study reporting approximately 95% color removal within the first 300 seconds of reaction. researchgate.net
The photo-Fenton process enhances the traditional Fenton reaction by incorporating UV or visible light. This irradiation facilitates the regeneration of Fe²⁺ from Fe³⁺, which increases the production of hydroxyl radicals and, consequently, the degradation rate of the organic pollutant. researchgate.net The photo-Fenton process has been shown to be more effective than the Fenton process alone for both decolorization and mineralization. For Acid Yellow 17, the photo-Fenton process achieved a higher degradation percentage (93.84%) compared to the Fenton process (84.56%) under the same conditions. researchgate.net Similarly, for Ponceau 4R, the photo-Fenton process resulted in nearly 100% TOC removal, while the Fenton process achieved 97% TOC removal after 7200 seconds. researchgate.net The efficiency of these processes is dependent on parameters such as the concentrations of H₂O₂ and Fe²⁺, and the initial dye concentration. ajol.inforesearchgate.net
A variation of this method is the Fenton-like process, which may use other forms of iron, such as iron-rich soil, as a catalyst. In a study on Acid Yellow 23, a Fenton-like process using iron-rich soil achieved a 97% discoloration yield. scirp.orgscirp.org
Wet Air Oxidation
Wet Air Oxidation (WAO) is a high-temperature and high-pressure liquid-phase oxidation process that uses oxygen from compressed air to break down organic pollutants. flagshipdhaka.com This technology is particularly suitable for treating concentrated and toxic wastewaters that are resistant to conventional biological treatments. flagshipdhaka.comd-nb.info The effectiveness of WAO is primarily influenced by temperature, pressure, and reaction time. d-nb.info
In Catalytic Wet Air Oxidation (CWAO), a catalyst is introduced to enhance the oxidation process, allowing for operation under less severe conditions of temperature and pressure. flagshipdhaka.comresearchgate.net Studies have demonstrated that CWAO can achieve high removal efficiencies for both color and TOC. For instance, the CWAO of CI Basic Yellow 11 using a platinum catalyst resulted in 64.5% selectivity towards CO₂ after 3 hours, a significant improvement over the 20.2% achieved without a catalyst under the same conditions. researchgate.net Catalysts such as those containing copper, cerium, and cobalt-bismuth have also been found to be effective in the CWAO of dye intermediates. flagshipdhaka.com Research has shown that WAO can increase the biodegradability of industrial wastewater, making it more amenable to subsequent biological treatment stages. flagshipdhaka.comd-nb.info For example, the biodegradability index (BOD₅/COD) of a leachate increased from 0.14 to 0.48 after WAO treatment. d-nb.info
Integrated and Hybrid Remediation Systems for Complex Effluents
Synergistic Effects of Combined Physical, Chemical, and Biological Treatments
Integrating different treatment technologies can lead to synergistic effects, resulting in more efficient and complete remediation of complex effluents containing dyes like this compound. Combining physical, chemical, and biological methods can overcome the limitations of individual processes. For instance, a combined adsorption-ozonation process was used to treat Acid Yellow 36, where adsorption on activated alumina (B75360) followed by ozonation led to high dye and COD removal. tci-thaijo.org
The synergy between biological and advanced oxidation processes has also been explored. A study on Remazol Yellow RR dye demonstrated that a combined treatment using the bacterium Aeromonas hydrophila and H₂O₂ (AOP) resulted in faster and more complete decolorization than either treatment alone. researchgate.net The synergistic approach also significantly reduced the Biochemical Oxygen Demand (BOD) and COD of the textile wastewater. researchgate.net The principle behind this synergy is that the initial treatment (e.g., chemical) can break down complex dye molecules into simpler, more biodegradable intermediates, which are then more easily mineralized by the subsequent biological treatment. mdpi.comomicsonline.org
Sequential Treatment Strategies for Enhanced Degradation
Sequential treatment strategies are designed to optimize the degradation process by applying different treatments in a specific order. A common and effective approach for azo dyes is a sequential anaerobic-aerobic biological process. mdpi.comomicsonline.org The initial anaerobic stage is crucial for the reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This step results in the formation of aromatic amines, which may still be toxic. The subsequent aerobic stage is then employed to degrade these aromatic amines, leading to complete mineralization. mdpi.comomicsonline.org
This sequential approach has been successfully applied to various azo dyes. For example, a study using lactic acid bacteria in a sequential anaerobic/aerobic system achieved effective decolorization and degradation of textile azo dyes. omicsonline.org Similarly, the use of immobilized mixed cells in a sequential anaerobic-aerobic process has been shown to be effective for the decolorization and biodegradation of reactive yellow dye. mdpi.com Physical and chemical processes can also be integrated into sequential systems. For example, coagulation-flocculation can be used as a pre-treatment to remove a portion of the dye and other suspended solids, followed by a biological or advanced oxidation process for further degradation. mdpi.com An integrated system using sulfidogenic bioreactors followed by a fixed-bed bioreactor with iron- and sulfur-oxidizing bacteria has been developed for treating acidic mine wastewaters, showcasing a sophisticated sequential biological approach. imwa.info
Data Tables
Table 1: Performance of Ozonation and UV-Assisted Ozonation
| Treatment | Dye | Initial Concentration (mg/L) | pH | Decolorization (%) | Time (min) | COD Removal (%) | TOC Removal (%) | Citation |
|---|---|---|---|---|---|---|---|---|
| Ozonation | Acid Yellow 11 | 100 | 9 | >99 | 20 | - | - | mdpi.comresearchgate.net |
| Ozonation | Reactive Dye | - | - | 94 | 25 | 50 | - | researchgate.net |
| UV/O₃ | Reactive Dye | - | - | - | 90 | 57 | 27 | icrc.ac.ir |
Table 2: Performance of Fenton and Photo-Fenton Processes
| Treatment | Dye | Degradation (%) | Time | TOC Removal (%) | Citation |
|---|---|---|---|---|---|
| Fenton | Ponceau 4R | ~95 (color) | 300 s | 97 | researchgate.net |
| Photo-Fenton | Ponceau 4R | - | 7200 s | ~100 | researchgate.net |
| Fenton | Acid Yellow 17 | 84.56 | - | - | researchgate.net |
| Photo-Fenton | Acid Yellow 17 | 93.84 | 20 min | - | researchgate.net |
Table 3: Performance of Wet Air Oxidation (WAO)
| Treatment | Pollutant | Temperature (°C) | Pressure (bar) | Time (min) | COD Removal (%) | Citation |
|---|---|---|---|---|---|---|
| WAO | Leachate | 244 | 5 | 30 | 76 | d-nb.info |
| CWAO | CI Basic Yellow 11 | 150 | 50 | 180 | - | researchgate.net |
| WAO | Desizing Wastewater | - | - | 60 | >60 | flagshipdhaka.com |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ozone |
| Hydroxyl radical |
| Hydrogen peroxide |
| Ferrous ion |
| Ponceau 4R |
| Acid Yellow 17 |
| Acid Yellow 23 |
| Acid Yellow 11 |
| CI Basic Yellow 11 |
| Acid Yellow 36 |
| Remazol Yellow RR |
| Activated Alumina |
| Carbon dioxide |
| Iron |
| Copper |
| Cerium |
| Cobalt-bismuth |
Mechanistic and Kinetic Investigations of Acid Yellow 4r Degradation Pathways
Elucidation of Intermediate Metabolites and Degradation Products
The breakdown of Acid Yellow 4R proceeds through several stages, generating a series of intermediate compounds before complete mineralization. The identification of these metabolites provides a roadmap of the degradation pathway.
The initial and most critical step in the degradation of many azo dyes is the cleavage of the –N=N– azo bond. scbt.commst.dk This reductive cleavage breaks the molecule into smaller aromatic amines. mst.dk In many cases, the azo bond cleavage is followed by acetylation and aromatic ring hydroxylation of the resulting amine intermediates. For some sulfonated azo dyes, this cleavage can result in the formation of at least one sulfonated aromatic amine. mst.dk For instance, the degradation of similar azo dyes has been shown to yield products like 4-aminobenzenesulfonic acid through the specific cleavage of the azo bond. evitachem.com In other related azo dyes, asymmetric cleavage can lead to the formation of compounds such as 1,2-naphthoquinone (B1664529) and 4-hydroxybenzenesulfonate. nih.gov
Following the initial azo bond cleavage, the resulting aromatic intermediates undergo further degradation. A key process in this stage is aromatic hydroxylation, where hydroxyl radicals attack the aromatic rings. acs.orgnih.govacs.org This step is often a precursor to the opening of the aromatic ring structure. scbt.com The hydroxylation can occur through the formation of an epoxide intermediate which then opens to form a hydroxylated product. acs.org In some pathways, this hydroxylation can lead to the formation of compounds like hydroquinone, which is then further hydroxylated to hydroxyhydroquinone before the ring is cleaved. nih.gov The degradation of the aromatic portion of the this compound molecule can be tracked by observing the decrease in absorbance at specific wavelengths, such as 330 nm. researchgate.net
The ultimate goal of degradation is the complete mineralization of the dye molecule into simple, non-toxic inorganic substances. nih.govderpharmachemica.com This final stage involves the breakdown of the intermediate aromatic and aliphatic compounds into carbon dioxide (CO₂), water (H₂O), and inorganic ions like nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), and sulfate (B86663) (SO₄²⁻). nih.govderpharmachemica.com The complete mineralization is often confirmed by a significant reduction in the total organic carbon (TOC) of the solution. nih.govmdpi.com The formation of these final inorganic products signifies the successful destruction of the original organic pollutant. derpharmachemica.com
Determination of Reaction Kinetics and Rate Constants
The speed and efficiency of this compound degradation are quantified through kinetic studies. These investigations help in understanding the reaction mechanisms and optimizing the conditions for its removal.
The degradation kinetics of azo dyes like this compound are often described by pseudo-first-order or Langmuir-Hinshelwood models. nih.govmdpi.comcsu.edu.cnarabjchem.orgsci-hub.seiwaponline.com
The pseudo-first-order model assumes that the reaction rate is directly proportional to the concentration of the dye, especially when the other reactant (like the oxidizing agent) is in excess. ijcce.ac.irneptjournal.com The kinetic equation is expressed as: ln(C₀/Cₜ) = k_obs * t where C₀ is the initial dye concentration, Cₜ is the concentration at time t, and k_obs is the observed pseudo-first-order rate constant. ijcce.ac.ir Studies on similar dyes have shown that the degradation often follows this model, with rate constants determined from the linear plots of ln(C₀/Cₜ) versus time. neptjournal.comelsevier.es
The Langmuir-Hinshelwood (L-H) model is frequently applied to heterogeneous photocatalytic degradation processes. capes.gov.brfrontiersin.orgmdpi.com It describes reactions occurring on the surface of a catalyst. The model relates the initial degradation rate (r₀) to the initial concentration (C₀) of the reactant: r = (k * K * C) / (1 + K * C) where 'r' is the reaction rate, 'k' is the reaction rate constant, and 'K' is the adsorption coefficient of the dye on the catalyst surface. ijcce.ac.irfrontiersin.org At low dye concentrations, the L-H model simplifies to a first-order kinetic model. ijcce.ac.ir This model has been successfully used to describe the photocatalytic degradation of various acid yellow dyes. capes.gov.br
The following table displays kinetic parameters from studies on the degradation of C.I. Acid Yellow 17, a compound structurally related to this compound.
| Kinetic Model | Parameter | Value | Temperature (K) | Reference |
| Pseudo-First-Order | Rate Constant (k₁) | 0.0385 min⁻¹ | 298 | ajol.info |
| Rate Constant (k₁) | 0.0378 min⁻¹ | 308 | ajol.info | |
| Rate Constant (k₁) | 0.0426 min⁻¹ | 318 | ajol.info | |
| Pseudo-Second-Order | Rate Constant (k₂) | 0.9 x 10⁻³ g mg⁻¹ min⁻¹ | 298 | arabjchem.org |
| Rate Constant (k₂) | 1.2 x 10⁻³ g mg⁻¹ min⁻¹ | 308 | arabjchem.org | |
| Rate Constant (k₂) | 2.7 x 10⁻³ g mg⁻¹ min⁻¹ | 318 | arabjchem.org | |
| Langmuir-Hinshelwood | Rate Constant (k) | 0.3378 mg/(L·min) | - | ijcce.ac.ir |
| Adsorption Constant (K) | 0.5988 L/mg | - | ijcce.ac.ir |
Table showing kinetic parameters for the degradation of C.I. Acid Yellow 17.
Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide (B77818) Radicals) in Oxidative Degradation
Advanced Oxidation Processes (AOPs) are highly effective for degrading dyes like this compound. researchgate.net These processes rely on the generation of highly reactive oxygen species (ROS). plos.orgnih.gov
Hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents with a high oxidation potential (2.8 eV) that can rapidly break down a wide range of organic pollutants. neptjournal.com They are the primary species responsible for degradation in many AOPs, such as the Fenton process. neptjournal.comajol.info The generation of hydroxyl radicals is crucial for the oxidation of intermediates and the eventual mineralization of the dye. nih.gov Their significant role has been confirmed in studies where the degradation process is inhibited by the addition of •OH scavengers. researchgate.netsci-hub.se
Superoxide radicals (O₂⁻•) are another important ROS. plos.orgnih.gov While generally less reactive than hydroxyl radicals, they play a key role in certain degradation pathways. nih.govmdpi.com Superoxide is the initial product of oxygen reduction and can lead to the formation of other ROS, including hydrogen peroxide (H₂O₂), which is a precursor for hydroxyl radicals in Fenton-type reactions. plos.orgnih.gov The involvement of superoxide radicals in the degradation of dyes has been observed in various photocatalytic systems. mdpi.comresearchgate.net
Structure-Reactivity Relationships in this compound Degradation
The degradation efficiency and pathways of azo dyes, including this compound, are intrinsically linked to their molecular structure. The relationships between the structural features of the dye molecule and its reactivity govern the kinetics and mechanisms of its breakdown. Key structural components such as the azo bond, aromatic rings, and various substituent groups are primary determinants of the molecule's susceptibility to different degradation techniques.
The fundamental characteristic of an azo dye is the nitrogen-nitrogen double bond (-N=N-), which acts as the chromophore responsible for its color. This bond is often the initial point of attack in degradation processes. For instance, in microbial degradation, the first step is typically the reductive cleavage of the azo bond, leading to the formation of colorless aromatic amines. nih.gov Similarly, in advanced oxidation processes (AOPs), highly reactive species like hydroxyl radicals (•OH) can target this bond, initiating the decolorization of the dye solution. neptjournal.commdpi.com Studies on various azo dyes have shown that monoazo dyes tend to be more readily degraded than diazo or polyazo dyes, indicating that a higher number of azo bonds can increase the molecule's recalcitrance. scilit.com
The aromatic nuclei, such as benzene (B151609) and naphthalene (B1677914) rings, which are linked by the azo bridge, represent another critical structural aspect. While the cleavage of the azo bond results in decolorization, the complete mineralization of the dye requires the breakdown of these stable aromatic structures. In processes like Fenton oxidation and photocatalysis, hydroxyl radicals attack the aromatic rings, leading to the formation of hydroxylated intermediates such as phenols and hydroquinones. neptjournal.comscilit.com The subsequent opening of these aromatic rings produces short-chain carboxylic acids, including oxalic, formic, and acetic acids, which are then further mineralized to CO2, H2O, and inorganic ions. scilit.comsctunisie.org
The degradation of this compound, therefore, proceeds through a series of intermediate products, whose own structure and reactivity dictate the subsequent steps of the degradation pathway. The initial aromatic amines formed from azo bond cleavage can sometimes be more toxic than the parent dye, making their further degradation crucial. nih.gov The nature of these intermediates is dependent on the specific degradation method employed.
The table below summarizes the relationship between structural components and their role in the degradation of similar azo dyes.
| Structural Component | Role in Degradation | Common Degradation Products |
| Azo Bond (-N=N-) | Primary chromophore; initial site of attack leading to decolorization. | Aromatic amines (e.g., Sulfanilic acid) |
| Aromatic Rings | Stable core structure; breakdown is essential for complete mineralization. | Hydroxylated aromatics (e.g., Phenol (B47542), Hydroquinone) |
| Substituent Groups (e.g., -SO₃H) | Influence solubility and interaction with catalysts; affects overall reactivity. | Inorganic ions (e.g., Sulfate ions) |
| Intermediate Compounds | Products of initial degradation steps; their own reactivity determines the subsequent pathway. | Short-chain carboxylic acids (e.g., Formic acid, Acetic acid, Oxalic acid) |
Research on the photocatalytic degradation of various azo dyes has helped to establish a general order of degradability based on chemical structure. scilit.com For instance, a study comparing several azo dyes found the following order of degradation rate: Acid Orange 7 > Orange G > Acid Yellow 17 > New Coccine > Tartrazine > Acid Black 1 > Congo Red. scilit.com This highlights that even within the same class of dyes, minor structural differences can lead to significant variations in reactivity and degradation efficiency.
Advanced Analytical Methodologies for Acid Yellow 4r Research
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are indispensable for elucidating the structural features and determining the concentration of Acid Yellow 4R. These techniques probe the interaction of the dye molecule with electromagnetic radiation, providing a wealth of information.
UV-Visible Spectroscopy for Decolorization Monitoring and Concentration Determination
UV-Visible spectroscopy is a cornerstone technique for monitoring the decolorization of this compound and quantifying its concentration in solutions. The method is based on the principle that the dye absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The intensity of this absorption is directly proportional to the concentration of the dye, a relationship described by the Beer-Lambert law.
In decolorization studies, the decrease in the absorbance maximum of this compound over time provides a direct measure of the degradation or removal of the dye. For instance, in photocatalytic degradation studies, the efficiency of the process can be tracked by recording the UV-Vis spectra at different time intervals. A significant decrease in the characteristic absorption peak indicates successful decolorization.
For concentration determination, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known this compound concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is widely used due to its simplicity, speed, and reliability. The limits of detection (LOD) and quantification (LOQ) for similar acid dyes using UV-Vis spectroscopy have been reported to be in the range of milligrams per liter uns.ac.id.
Table 1: Application of UV-Visible Spectroscopy in this compound Analysis
| Application | Principle | Key Measurement |
| Decolorization Monitoring | Decrease in light absorption as the dye degrades. | Change in absorbance at the maximum wavelength (λmax) over time. |
| Concentration Determination | Direct proportionality between absorbance and concentration (Beer-Lambert Law). | Absorbance at λmax compared against a standard calibration curve. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Adsorbate-Adsorbent Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule and for studying its interaction with adsorbent materials. This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.
The FTIR spectrum of this compound exhibits characteristic peaks corresponding to its molecular structure, including those for N-H stretching, C-H stretching, C=O stretching of the carbonyl group, and C-N stretching researchgate.net. By analyzing the positions and intensities of these peaks, the chemical structure of the dye can be confirmed.
When this compound is adsorbed onto a material, changes in the FTIR spectrum can reveal the nature of the interaction. For example, a shift in the position of a functional group's peak or the appearance of new peaks can indicate the formation of new chemical bonds or electrostatic interactions between the dye and the adsorbent surface researchgate.net. The disappearance or diminished intensity of certain peaks can suggest the involvement of those functional groups in the adsorption process researchgate.net.
Table 2: Key FTIR Spectral Data for an Adsorbent Before and After Acid Yellow Adsorption researchgate.net
| Functional Group | Wavenumber (cm⁻¹) Before Adsorption | Wavenumber (cm⁻¹) After Adsorption | Interpretation |
| N-H stretching (acrylamide) | 3433 | Shifted/Broadened | Involvement of N-H group in interaction. |
| C-H stretching | 2924 | No significant change | C-H bonds not primarily involved. |
| C=O stretching (acrylamide) | 1642 | Shifted | Interaction via the carbonyl group. |
| C-N stretching (tertiary nitrogen) | 1319 | Shifted | Involvement of tertiary nitrogen in binding. |
| Quaternary nitrogen | 954 | Disappeared | Electrostatic interaction with dye molecule. |
| N-N stretching (pyrazole ring of Acid Yellow) | Not present | 1031 | Confirmation of dye adsorption. |
Raman and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting
Raman spectroscopy provides a "molecular fingerprint" of a substance by analyzing the inelastic scattering of monochromatic light. It offers detailed information about the vibrational modes of a molecule, which are unique to its structure. This technique is highly specific and can be used to identify this compound and distinguish it from other dyes nih.govscitechdaily.com.
Surface-Enhanced Raman Spectroscopy (SERS) is a more sensitive variation of Raman spectroscopy that can detect even trace amounts of a substance. In SERS, the sample is adsorbed onto a roughened metal surface (typically silver or gold), which dramatically enhances the Raman signal mdpi.com. This technique is particularly useful for analyzing low concentrations of this compound or for studying its presence in complex matrices rsc.orgrsc.org. SERS has been successfully employed for the identification of various dye components in mixtures antoniomirabile.com.
Diffuse Reflectance Spectroscopy (DRS) for Optical Properties of Photocatalysts
Diffuse Reflectance Spectroscopy (DRS), often referred to as UV-Vis DRS, is used to determine the optical properties of solid materials, particularly photocatalysts used in the degradation of this compound. Instead of measuring the light transmitted through a sample, DRS measures the light that is diffusely reflected from the sample's surface.
This technique is crucial for determining the band gap energy of a semiconductor photocatalyst mdpi.com. The band gap energy dictates the wavelength of light the photocatalyst can absorb to become active. By analyzing the DRS spectrum, researchers can assess the photocatalyst's ability to absorb visible light, which is essential for efficient solar-driven degradation of dyes like this compound. A "red shift" in the absorption spectrum of a modified photocatalyst compared to its unmodified form indicates an enhanced ability to absorb light at longer wavelengths, suggesting potentially improved photocatalytic activity under visible light mdpi.com.
Photoluminescence (PL) Spectroscopy for Charge Carrier Dynamics in Photocatalysts
Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the efficiency of charge carrier separation and recombination in photocatalysts. When a photocatalyst absorbs light, it generates electron-hole pairs. The recombination of these charge carriers is an undesirable process that releases energy in the form of light (photoluminescence) and reduces the photocatalytic efficiency.
A lower PL intensity in a modified photocatalyst compared to an unmodified one suggests a lower recombination rate of electron-hole pairs acs.org. This indicates that more charge carriers are available to participate in the photocatalytic degradation of pollutants like this compound, leading to higher efficiency. Therefore, PL spectroscopy is a valuable tool for screening and optimizing photocatalytic materials unito.it.
Chromatographic Separations and Mass Spectrometry for Component Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from other components in a mixture. HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). This allows for the isolation and quantification of the dye even in complex samples.
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. When coupled with HPLC (HPLC-MS), it provides a highly sensitive and selective method for identifying and quantifying compounds. The mass spectrometer can provide the molecular weight of this compound, and by fragmenting the molecule (tandem mass spectrometry or MS/MS), it can yield structural information that confirms its identity nih.govlabrulez.com. This is particularly useful for analyzing degradation products of the dye or for its detection in complex environmental or biological samples.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Dye and Metabolite Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of this compound and its metabolites. These methods offer high resolution, sensitivity, and speed, making them indispensable in dye analysis. researchgate.netaustinpublishinggroup.comresearchgate.net
Key Research Findings:
Method Development: A variety of HPLC and UPLC methods have been developed for the analysis of acidic dyes. nih.govaidic.it These methods often utilize reversed-phase columns, such as C18, with mobile phases typically consisting of acetonitrile and an aqueous buffer like ammonium acetate. nih.gov Gradient elution is commonly employed to achieve optimal separation of the parent dye from its various metabolites. nih.gov
Enhanced Separation with UPLC: UPLC, with its use of sub-2 µm particles, offers significant advantages over traditional HPLC, including increased resolution, shorter analysis times, and reduced solvent consumption. researchgate.netaustinpublishinggroup.comresearchgate.net This enhanced performance is particularly beneficial for resolving complex mixtures of dye isomers and degradation products. researchgate.netlcms.cz
Applications in Food and Environmental Analysis: HPLC and UPLC methods are routinely used to detect and quantify acidic dyes in various matrices, including food products and environmental samples. These techniques are crucial for ensuring compliance with regulatory limits and for monitoring the fate of these dyes in the environment.
Table 1: Comparison of HPLC and UPLC in this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification of Degradation Intermediates
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the identification and structural elucidation of the degradation intermediates of this compound. nih.gov This method provides valuable insights into the degradation pathways of the dye. nih.govnih.gov
Key Research Findings:
Identification of Aromatic Amines: A major application of LC-MS/MS in azo dye analysis is the identification of aromatic amines, which are potential carcinogens formed during the reductive cleavage of the azo bond. nih.govdoi.org
Elucidation of Degradation Pathways: By identifying the various intermediates formed during degradation processes, LC-MS/MS helps to piece together the complex chemical transformations that this compound undergoes. nih.gov This information is critical for assessing the environmental impact of the dye and its breakdown products.
High Sensitivity and Specificity: The selectivity of tandem mass spectrometry allows for the detection of trace levels of intermediates even in complex matrices. nih.gov This capability is essential for comprehensive environmental monitoring and toxicological studies. nih.gov
Table 2: Common Degradation Intermediates of Azo Dyes Identified by LC-MS/MS
| Intermediate Class | Example Compounds |
| Aromatic Amines | Aniline, N,N-dimethyl-p-phenylenediamine |
| Phenolic Compounds | Phenol (B47542), Naphthols |
| Sulfonated Aromatics | Benzenesulfonic acid, Naphthalenesulfonic acid |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool for the analysis of volatile and semi-volatile organic compounds that may be formed during the degradation of this compound. restek.comtue.nl This technique is particularly useful for identifying smaller, more volatile breakdown products that are not amenable to LC-MS analysis.
Key Research Findings:
Analysis of Reductive Cleavage Products: GC-MS is widely used to identify the primary aromatic amines formed from the reductive cleavage of azo dyes. restek.comnih.gov These analyses are often performed after a derivatization step to increase the volatility and thermal stability of the amines.
Identification of Volatile Degradation Products: In advanced oxidation processes, where the dye molecule is broken down into smaller fragments, GC-MS can identify a range of volatile organic compounds, providing a more complete picture of the degradation process. pjsir.orgresearchgate.net
Method Optimization: The choice of carrier gas (e.g., helium, hydrogen, nitrogen) and the temperature program of the gas chromatograph are critical parameters that are optimized to achieve the best separation and sensitivity for the target analytes. nih.govmdpi.com
Table 3: Volatile Degradation Products of Azo Dyes Amenable to GC-MS Analysis
| Compound Class | Example Compounds |
| Aromatic Hydrocarbons | Benzene (B151609), Toluene |
| Phenols | Phenol, Cresols |
| Aromatic Amines | Aniline, Toluidine |
Thin Layer Chromatography (TLC) for Screening and Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the initial screening and monitoring of this compound and its degradation. sigmaaldrich.comhplc.sk While not as powerful as HPLC or GC-MS for quantitative analysis, TLC provides valuable qualitative information. asianpubs.org
Key Research Findings:
Monitoring Decolorization: TLC is frequently used to visually track the progress of dye decolorization in degradation studies. The disappearance of the colored spot corresponding to the parent dye and the appearance of new spots indicate the formation of degradation products. iwaponline.comijcmas.com
Qualitative Analysis of Degradation Products: By comparing the retardation factors (Rf values) of the separated spots with those of known standards, TLC can be used for the tentative identification of degradation products. nih.govjabsonline.orgresearchgate.net
Versatility and Simplicity: The simplicity of the technique and the wide range of available stationary and mobile phases make TLC a versatile tool for a variety of applications in dye analysis. aga-analytical.com.pl
Table 4: Application of TLC in this compound Degradation Studies
| Application | Observation |
| Screening | Rapid identification of samples containing the dye. |
| Monitoring | Visual assessment of the extent of dye degradation over time. |
| Qualitative ID | Tentative identification of intermediates by comparing Rf values. |
Electrochemical Analytical Techniques
Electrochemical techniques offer a powerful and often complementary approach to chromatographic methods for the analysis of this compound. These methods are based on the electrochemical properties of the dye and can provide information about its redox behavior and concentration.
Cyclic Voltammetry for Redox Behavior and Biodegradability Prediction
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. eajournals.org In the context of this compound, CV can provide insights into its electron transfer characteristics, which are related to its biodegradability.
Key Research Findings:
Redox Potential and Biodegradability: Studies have shown a correlation between the reduction potential of azo dyes, as determined by cyclic voltammetry, and their rate of bacterial reduction. nih.gov Dyes with a more positive reduction potential are generally more easily reduced and thus more biodegradable under anaerobic conditions. nih.gov
Electrode Modification: The use of modified electrodes can enhance the sensitivity and selectivity of the voltammetric response for azo dyes. For example, a poly(yellow PX4R) modified carbon paste electrode has been used for the simultaneous measurement of different analytes. tandfonline.com
Mechanistic Studies: Cyclic voltammetry can be used to investigate the mechanism of the electrochemical oxidation and reduction of azo dyes, providing information on the number of electrons transferred and the reversibility of the redox processes. researchgate.net
Differential Pulse Voltammetry and Chronoamperometry for Quantitative Detection
Differential Pulse Voltammetry (DPV) and Chronoamperometry are sensitive electrochemical techniques that can be used for the quantitative determination of this compound.
Key Research Findings:
Quantitative Analysis: DPV is a highly sensitive voltammetric technique that can be used to determine the concentration of electroactive species. By measuring the peak current at a specific potential, the concentration of this compound can be quantified.
Chronoamperometry for Kinetic Studies: Chronoamperometry involves stepping the potential of the working electrode and measuring the resulting current as a function of time. This technique can be used to study the kinetics of the electrochemical reactions of this compound.
Development of Electrochemical Sensors for this compound Detection
The detection of synthetic azo dyes such as this compound (also known as Ponceau 4R) is a significant area of research due to their widespread use and potential health implications. Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional analytical techniques. mater-rep.com These sensors are typically based on the electrochemical oxidation or reduction of the azo group (–N=N–) present in the dye molecule. mdpi.com
The foundation of many electrochemical sensors is the glassy carbon electrode (GCE), valued for its wide potential window, chemical inertness, and low background current. mdpi.com However, to enhance sensitivity and selectivity, GCEs are often modified with various nanomaterials. These modifications can increase the effective surface area and facilitate electron transfer, leading to an improved analytical signal. nih.gov
Common modifiers include:
Carbon Nanomaterials: Materials like carbon nanotubes (CNTs), graphene, and graphene oxide (GO) are frequently used due to their high stability, large surface area, and excellent conductivity. researchgate.netresearchgate.net They amplify the electrochemical signal, resulting in higher sensitivity for azo dye detection. researchgate.net
Metal and Metal Oxide Nanoparticles: Nanoparticles of gold (Au), silver (Ag), and titanium dioxide (TiO2) can be incorporated into the sensor design. mdpi.commdpi.com These particles can act as electrocatalysts, increasing the rate of the electrochemical reaction and improving sensor performance. mdpi.com For instance, a sensor based on a TiO2/electro-reduced graphene oxide nanocomposite demonstrated a synergistic enhancement effect for the electrooxidation of Ponceau 4R and Tartrazine, significantly amplifying the voltammetric responses. mdpi.com
Polymers and Composites: Electropolymerized films, such as poly(4-aminobenzoic acid), can be used to create a selective layer on the electrode surface. nih.gov Hybrid nanomaterials, for example, combining chitosan, graphene oxide, multi-walled carbon nanotubes (MWCNTs), and gold nanoparticles, have been shown to effectively enhance the electron-transfer and current response for various azo colorants. ums.edu.my
The performance of these sensors is evaluated based on several parameters, including their linear dynamic range, limit of detection (LOD), selectivity, and stability. For example, a TiO2/ErGO/GCE sensor developed for the simultaneous detection of Ponceau 4R and Tartrazine achieved a low detection limit of 4.0 nM for Ponceau 4R over a linear range of 0.01 to 5.0 μM. mdpi.com Another sensor, using a carbon paper electrode modified with graphite powder, reported a detection limit of 8.2 nM for Tartrazine. mdpi.com
Performance of Various Electrochemical Sensors for Azo Dye Detection
| Sensor (Modified Electrode) | Target Azo Dye(s) | Linear Range (μM) | Limit of Detection (LOD) (nM) | Reference |
|---|---|---|---|---|
| TiO2/ErGO/GCE | Ponceau 4R & Tartrazine | 0.01 - 5.0 | 4.0 (for Ponceau 4R) | mdpi.com |
| poly(4-ABA)/MWCNTs/GCE | Sunset Yellow FCF & Tartrazine | 0.01 - 5.0 | 2.3 (for SY) & 3.0 (for TZ) | nih.gov |
| Cu@Cu2O-BNPC/GCE | Sunset Yellow | 0.01 - 8.0 | 2.4 | acs.org |
| Graphite Powder/Carbon Paper | Sunset Yellow & Tartrazine | 0.02 - 7.5 (for TZ) | 8.2 (for TZ) | mdpi.com |
Microscopic and Surface Characterization Techniques
Scanning Electron Microscopy (SEM) for Morphological Analysis of Adsorbents/Catalysts
Scanning Electron Microscopy (SEM) is an essential technique for investigating the surface morphology and topography of materials used in the removal of this compound and other azo dyes. It provides high-resolution images of the material's surface, revealing details about its shape, size, porosity, and texture. This information is critical for understanding the performance of adsorbents and catalysts. nih.govresearchgate.net
In the study of adsorbents, SEM is used to compare the surface structure before and after dye adsorption. For instance, SEM analysis of raw fly ash showed smooth, round particles, whereas fly ash activated for the removal of Reactive Yellow 4R was composed of granular crystalline particles. researchgate.net Similarly, in the development of a biochar-sulphur adsorbent from Delonix regia for removing Acid Yellow 36, SEM images revealed the material's surface texture and pore size distribution. nih.gov Changes observed after adsorption, such as the filling of pores or the appearance of a new layer on the surface, can confirm the successful uptake of the dye.
For catalysts, SEM is used to examine the morphology of the synthesized materials. In a study on the degradation of Acid Yellow 36 using a Vanadium-doped TiO2 photonanocatalyst, SEM images confirmed the spherical shape of the prepared nanoparticles. electrochemsci.org The morphology, including the distribution of active sites on the catalyst surface, can significantly influence its catalytic activity.
Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the analysis of the internal structure and nanostructural features of materials. acs.org It is particularly valuable in the characterization of nanomaterials used as catalysts or in composite adsorbents for dye removal. TEM can reveal the size, shape, and distribution of nanoparticles, as well as the presence of different phases within a material. acs.orgresearchgate.net For example, in the synthesis of a photocatalyst, TEM images can confirm the particle size, which is often consistent with the crystallite size determined by XRD. researchgate.net
Selected Area Electron Diffraction (SAED) is a complementary technique often performed within a TEM. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated. This pattern provides information about the crystallinity and crystallographic orientation of the material. A pattern of sharp, distinct spots indicates a single-crystal structure, while concentric rings are characteristic of a polycrystalline material. An amorphous material will produce a diffuse halo. This information is crucial for understanding the structural properties of catalysts, as crystallinity can directly impact catalytic performance. acs.org
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Materials
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials used in this compound research. It works by directing X-rays at a sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a fingerprint of the material's crystalline phases.
XRD is widely used to:
Identify Crystalline Phases: By comparing the obtained XRD pattern with standard patterns from databases (e.g., JCPDS), the specific crystalline compounds present in an adsorbent or catalyst can be identified. For example, XRD analysis of a V-doped TiO2 nanocatalyst used for degrading Acid Yellow 36 confirmed the presence of the anatase crystalline phase of TiO2 and the α-V2O5 phase of the dopant. electrochemsci.org
Assess Crystallinity: The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity. Broad peaks often suggest an amorphous or poorly crystalline material, while sharp peaks indicate a well-defined crystalline structure. researchgate.net
Detect Structural Changes: XRD can monitor changes in the crystalline structure that may occur during the synthesis of a material, its modification, or after its use in dye removal. In a study on organobentonite/alginate hydrogel beads for Acid Yellow 23 adsorption, XRD patterns confirmed that the characteristic structure of organobentonite was preserved within the hydrogel matrix. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. This is particularly important in adsorption and catalysis studies, as the surface chemistry governs the interaction with dye molecules.
In the context of this compound research, XPS can provide critical insights into:
Surface Composition: It can confirm the successful incorporation of dopants or modifying agents onto the surface of a catalyst or adsorbent.
Chemical States: XPS can distinguish between different oxidation states of an element. For instance, in a catalyst containing a metal oxide, XPS can determine the oxidation state of the metal, which is often crucial for its catalytic activity. acs.org
Interaction Mechanisms: By analyzing the surface of an adsorbent after dye uptake, XPS can detect changes in the chemical states of surface elements, providing clues about the bonding mechanisms (e.g., electrostatic interactions, hydrogen bonding) between the adsorbent and the dye molecules. For example, in the characterization of fluorescent carbon dots for the detection of Sunset Yellow, XPS was used to identify the composition (carbon, oxygen, and nitrogen) and the surface functional groups (hydroxyl, amide, carboxyl) responsible for the interaction. mdpi.com
Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity Characterization
The Brunauer-Emmett-Teller (BET) method is the standard technique for measuring the specific surface area of solid and porous materials. anton-paar.com The analysis involves the adsorption of an inert gas, typically nitrogen, onto the material's surface at cryogenic temperatures. anton-paar.com The amount of gas adsorbed at different pressures is used to calculate the specific surface area, which is a critical parameter for adsorbents as a larger surface area generally provides more sites for dye molecules to attach, leading to higher adsorption capacity. tum.defrontiersin.org
In addition to surface area, the BET analysis can provide information about the material's porosity, including:
Total Pore Volume: The total volume of the pores within the material.
Pore Size Distribution: The distribution of pore sizes, often calculated using methods like Barrett-Joyner-Halenda (BJH).
This information is vital for understanding how dye molecules access the internal surface of an adsorbent. For example, a study on a Delonix regia biochar-sulphur adsorbent for Acid Yellow 36 reported a specific surface area of 14.745 m²/g and a total pore volume of 1.8975 × 10⁻² cm³/g. nih.gov The relationship between these textural properties and the material's adsorption performance is a key focus of such research. nih.gov
Textural Properties of Adsorbents Used for Azo Dye Removal
| Adsorbent Material | Target Dye | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |
|---|---|---|---|---|
| Delonix regia Biochar-Sulphur (DRB-S) | Acid Yellow 36 | 14.745 | 1.8975 × 10⁻² | nih.gov |
| DPA-kaolin (Modified Clay) | Bezanyl Yellow | 71.35 | Not Reported | researchgate.net |
| Sol-gel synthesized CeO2 | Milling Yellow | 50.52 | Not Reported | researchgate.net |
pH and Potentiometric Studies for Acid-Base Equilibria
The acid-base properties of a dye are critical to understanding its behavior in various chemical environments, influencing its solubility, color, and interaction with substrates. For complex organic molecules like this compound, determining the acid dissociation constants (pKa values) provides fundamental insights into its ionization state at different pH levels. Potentiometric titration is a highly precise and standard method for measuring these constants. ecetoc.org
Potentiometric studies involve the gradual titration of a dye solution with a standard acid or base, while monitoring the corresponding change in pH using a calibrated pH electrode. ecetoc.orgdergipark.org.tr This technique allows for the precise determination of the equivalence point, which is the point at which an equivalent amount of titrant has been added to the sample. The pKa value can then be calculated from the shape of the resulting titration curve. ecetoc.org
Detailed Research Findings
Research into the acid-base equilibria of azo dyes like this compound typically employs potentiometric titration to elucidate the pKa values associated with the various acidic and basic functional groups within the molecule. The general methodology involves dissolving a precise quantity of the dye in a suitable solvent, often a mixture of water and an organic co-solvent like methanol for sparingly soluble compounds, to a concentration of at least 10⁻⁴ M to ensure a detectable change in the titration curve. ecetoc.orgcreative-bioarray.com
The experimental setup requires careful control of conditions. A constant ionic strength is maintained throughout the titration by using a background electrolyte, such as potassium chloride (KCl). creative-bioarray.com To prevent interference from dissolved atmospheric gases like carbon dioxide, the solution is often purged with an inert gas, such as nitrogen, before and during the titration. dergipark.org.trcreative-bioarray.com The titration is performed by adding small, precise volumes of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) and recording the stable pH reading after each addition. creative-bioarray.com
The collected data, plotting pH versus the volume of titrant added, generates a titration curve. The inflection point of this sigmoid curve corresponds to the equivalence point. For a weak acid, the pH at the half-equivalence point (where half of the acid has been neutralized) is equal to its pKa value. For polyprotic substances with multiple ionizable groups, the curve may show multiple inflection points, each corresponding to a different pKa.
While specific experimental data for this compound is not detailed in the available literature, the following tables illustrate the typical data generated and the nature of the findings from such an investigation.
Table 1: Illustrative Potentiometric Titration Data This interactive table shows a hypothetical set of measurements for the titration of a weak acid, demonstrating the change in pH with the addition of a titrant.
| Volume of 0.1 M NaOH Added (mL) | Measured pH |
| 0.00 | 2.85 |
| 1.00 | 3.50 |
| 2.00 | 3.85 |
| 3.00 | 4.10 |
| 4.00 | 4.35 |
| 5.00 | 4.58 |
| 6.00 | 4.85 |
| 7.00 | 5.25 |
| 8.00 | 6.15 |
| 8.50 | 7.00 |
| 9.00 | 9.85 |
| 10.00 | 11.00 |
Table 2: Hypothetical Acid Dissociation Constants (pKa) for a Polyprotic Azo Dye This table presents representative pKa values that could be determined for a complex dye molecule containing multiple functional groups, such as sulfonic acid and hydroxyl groups, at a standard temperature.
| Ionizable Group | Hypothetical pKa Value |
| Sulfonic Acid Group (-SO₃H) | < 2.0 |
| Carboxylic Acid Group (-COOH) | 4.5 - 5.5 |
| Hydroxyl Group (-OH, phenolic) | 8.0 - 9.0 |
| Amino Group (-NH₂) | 3.0 - 4.0 |
These studies are essential for predicting the dye's charge and species distribution in solutions of varying acidity, which is crucial for optimizing dyeing processes and understanding its environmental fate.
Computational and Theoretical Studies of Acid Yellow 4r
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. iosrjournals.orgsemanticscholar.org It is widely applied to predict the molecular geometry and electronic properties of dye molecules. researchgate.netresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or 6-311++G(2d,p)), can determine the optimized molecular structure by finding the lowest energy conformation. semanticscholar.orgresearchgate.net
From these calculations, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. iosrjournals.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller energy gap suggests higher reactivity. iosrjournals.orgsemanticscholar.org While DFT has been extensively used to study the properties of various azo dyes, specific studies detailing the optimized geometry and electronic properties (such as HOMO-LUMO energies) for Acid Yellow 4R are not prominently available in the reviewed literature.
Table 1: Key Electronic Properties Derived from DFT for Dye Analysis This table is illustrative of typical data obtained from DFT studies on dyes; specific values for this compound are not available in the cited literature.
| Property | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating capability. iosrjournals.org |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting capability. iosrjournals.org |
| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. iosrjournals.org |
| Ionization Potential | I | Energy required to remove an electron. |
| Electron Affinity | A | Energy released when an electron is added. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. iosrjournals.org |
In-Silico Modeling of Enzyme-Substrate Interactions (e.g., Molecular Docking)
In-silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dye) when bound to a second molecule (a receptor, such as an enzyme) to form a stable complex. nih.govbiointerfaceresearch.com This method is instrumental in understanding the degradation mechanism of dyes by enzymes like laccase. researchgate.netsciensage.info
A study investigating the biodegradation of "acid yellow" dye by laccase produced by Bacillus sp. strain TR employed molecular docking to explore the enzyme-substrate interactions. researchgate.net The research aimed to understand how the dye molecule fits into the active site of the laccase enzyme, which is crucial for its catalytic degradation. The results of the in-silico analysis showed a favorable interaction between the acid yellow dye and the laccase enzyme. researchgate.net
The strength of this interaction is quantified by a docking score, which represents the binding energy of the complex. A more negative value indicates a more stable and favorable interaction. In this study, the enzyme-substrate interaction for acid yellow and laccase had a calculated score of -27.435 kJ/mol. researchgate.net This strong binding affinity supports the experimental observation that laccase can effectively decolorize and degrade the dye. researchgate.net
Table 2: Molecular Docking Results for Acid Yellow and Laccase Data sourced from a study on laccase from Bacillus sp. strain TR. researchgate.net
| Enzyme | Substrate | Binding Energy Score (kJ/mol) |
| Laccase | Acid Yellow | -27.435 |
Prediction of Biodegradability from Electrochemical Characteristics
The electrochemical properties of azo dyes can serve as a valuable predictor of their biodegradability. The reduction of the azo bond (–N=N–) is a critical step in the anaerobic degradation of these compounds. The ease with which this bond can be reduced is directly related to its reduction potential (Er), which can be measured using techniques like cyclic voltammetry. nih.govresearchgate.net
Research was conducted to study the electrochemical factors affecting the bacterial reduction of four different azo dyes, including Acid Yellow 4. nih.govresearchgate.net A mixed bacterial culture was used, and the rates of dye reduction were measured and correlated with their respective reduction potentials. The study found that dyes with a more negative reduction potential were reduced at a higher rate. nih.govresearchgate.net
For Acid Yellow 4, the reduction potential was determined to be -513 mV. nih.govresearchgate.net This was the least negative potential among the tested dyes, which correlated with it having the slowest reduction rate. These findings demonstrate that the reduction potential is a useful preliminary tool for predicting the amenability of an azo dye to biological decolorization under anaerobic conditions. nih.govresearchgate.net
Table 3: Correlation of Reduction Potential and Bacterial Reduction Rate for Acid Dyes Data from experiments with a common mixed culture. nih.govresearchgate.net
| Azo Dye | Reduction Potential (Er) (mV) | Reduction Rate (mol L-1 h-1) | Reduction Rate (mol g dry cell weight-1 h-1) |
| Acid Yellow 4 | -513 | 0.007575 | 0.0178 |
| Acid Yellow 11 | -593.25 | 0.01040 | 0.0245 |
| Acid Yellow Bis | -616.75 | 0.01209 | 0.0284 |
| Acid Yellow 17 | -627.5 | Not specified | 0.0238 |
Molecular Dynamics Simulations for Adsorption Mechanisms
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of environmental remediation, MD simulations are used to understand the adsorption mechanisms of pollutants like dyes onto the surface of adsorbent materials at an atomic level. rsc.orgmdpi.com These simulations can reveal information about adsorption energies, the orientation of the dye molecule on the surface, and the nature of the intermolecular forces involved (e.g., electrostatic, van der Waals). mdpi.commdpi.com
For instance, studies on other dyes like Acid Yellow 36 have used MD simulations to investigate their adsorption onto surfaces such as titanium dioxide (TiO2). researchgate.net Such simulations typically involve defining a force field (e.g., COMPASSIII, ReaxFF) to describe the interactions between atoms and running the simulation under a specific thermodynamic ensemble (e.g., NVT) to observe the system's evolution over time. mdpi.commdpi.com The results can provide insights into the most stable adsorption configurations and the proximity of different parts of the dye molecule to the adsorbent surface. researchgate.net
While the methodology is well-established for various dyes and adsorbents, specific molecular dynamics simulation studies focused exclusively on the adsorption mechanism of this compound were not identified in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation Efficiency
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate the chemical structure of a compound with its biological or chemical activity, such as degradation efficiency or biodegradability. jocpr.comfrontiersin.org These models are built by calculating a series of molecular descriptors for a set of compounds and then using statistical methods, like multiple linear regression, to find a correlation between these descriptors and the observed activity. nih.govresearchgate.net
For dye degradation, QSAR models can predict the efficiency of a removal process based on the dye's molecular properties. nih.gov Key molecular descriptors often found to be significant in such models include:
Quantum chemical descriptors: HOMO and LUMO energies, the HOMO-LUMO energy gap. frontiersin.orgresearchgate.net
Constitutional descriptors: Molecular Weight (MW). frontiersin.org
Geometrical descriptors: Surface area (e.g., approximate surface area, SAA). frontiersin.org
Topological descriptors: Descriptors related to molecular connectivity and branching.
Studies have successfully developed QSAR models for the degradation of various classes of dyes by processes like electrochemical oxidation or coagulation. frontiersin.orgnih.gov These models can serve as predictive tools to estimate the treatability of new or untested dyes, saving time and resources. frontiersin.org However, the development of a specific QSAR model for predicting the degradation efficiency of this compound has not been reported in the searched literature.
Emerging Research Directions and Future Perspectives for Acid Yellow 4r
Integration of Artificial Intelligence and Machine Learning in Research on Acid Yellow 4R
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize research into this compound, offering powerful predictive and optimization tools. nih.gov These computational methods can model complex, non-linear relationships between numerous variables, enhancing the efficiency and effectiveness of research into dye synthesis, application, and remediation. mdpi.com
In the realm of environmental remediation, ML algorithms are being developed to predict the degradation efficiency of azo dyes and to optimize treatment processes. For instance, AI can be used to model and optimize the removal of dyes from wastewater through methods like electrocoagulation and adsorption. mdpi.comresearchgate.net A notable application involves using AI to optimize the green synthesis of materials like copper-gallic acid metal-organic frameworks (CuGA MOF), which are then used for the removal of dyes such as this compound from wastewater. x-mol.net Research has demonstrated that AI models, including support vector machines (SVM) and genetic algorithms (GA), can effectively create classification and prediction models for azo dyes, achieving high accuracy in both training and testing phases. researchgate.net These models help in forecasting the outcomes of degradation processes under various conditions, thereby reducing the need for extensive, time-consuming experiments. rsc.org
A key advantage is the ability of AI to handle the complex, hyperdimensional relationships between synthesis or degradation parameters and the resulting outcomes. x-mol.net By analyzing large datasets, AI can identify optimal conditions for processes like photocatalytic degradation, even accounting for factors like catalyst deactivation over time. rsc.org This leads to more robust and efficient remediation strategies. mdpi.com
Table 1: Application of AI/ML Models in Azo Dye Research
| AI/ML Model/Technique | Application Area | Research Focus | Reference |
|---|---|---|---|
| Deep Learning (DL) | Green Synthesis | Optimizing the synthesis of a metal-organic framework for dye removal. | x-mol.net |
| Artificial Neural Network (ANN) | Electrocoagulation | Optimizing the removal of acid azo dyes from aqueous solutions. | researchgate.net |
| Support Vector Machine (SVM) | Electrochemical Sensing | Creating classification models for monitoring azo dyes. | researchgate.net |
| Genetic Algorithm (GA) | Electrochemical Sensing | Enhancing classification models for monitoring azo dyes. | researchgate.net |
Sustainable Synthesis Routes for this compound
Traditional synthesis methods for azo dyes often rely on harsh conditions and environmentally unfriendly reagents. longdom.org In response, a significant research trend is the development of "green" or sustainable synthesis routes that are applicable to this compound and other azo compounds. These methods prioritize environmental compatibility, cost-effectiveness, and safety. researchgate.netrsc.org
A primary focus of this research is the replacement of conventional liquid acids and toxic solvents. One promising approach involves solvent-free synthesis, where reactions are carried out by grinding reagents together at room temperature. longdom.orgrsc.org This "grindstone chemistry" minimizes waste and energy consumption. longdom.org Another key innovation is the use of reusable, eco-friendly catalysts. Examples include:
Nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2): Used for diazotization under solvent-free conditions, proving to be a simple, rapid, and environmentally benign method. researchgate.net
Sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H): These act as a recyclable solid acid catalyst in solvent-free diazo coupling reactions. rsc.org
Biocatalysts: Baker's yeast, along with materials like zeolites and clays, has been used to catalyze the synthesis of azo dyes, completely avoiding the use of traditional acids and alkalis. lmaleidykla.lt
Furthermore, research is exploring biosynthetic pathways as a sustainable alternative. For example, the biosynthesis of aminobenzoic acid, a potential precursor for dyes, utilizes the shikimate pathway in microorganisms, starting from simple carbon sources like glucose. mdpi.com These green chemistry principles aim to overcome the limitations of older methods, such as the instability of diazonium salts and the generation of hazardous effluents. rsc.orglmaleidykla.lt
Table 2: Comparison of Conventional vs. Sustainable Azo Dye Synthesis Approaches
| Feature | Conventional Synthesis | Emerging Sustainable Synthesis | References |
|---|---|---|---|
| Reaction Medium | Often uses strong acids, alkalis, and toxic organic solvents. | Solvent-free (grinding) or uses benign solvents like water. | longdom.orgresearchgate.netrsc.org |
| Catalyst | Stoichiometric reagents, often corrosive and hazardous. | Reusable solid acids (e.g., nano BF3·SiO2, magnetic catalysts) or biocatalysts (e.g., baker's yeast). | researchgate.netrsc.orglmaleidykla.lt |
| Reaction Conditions | Often requires low temperatures to stabilize diazonium salts. | Often performed at room temperature. | longdom.orgrsc.org |
| Byproducts/Waste | Generates significant acidic and basic effluents. | Minimal waste generation; catalysts are often recyclable. | rsc.orglmaleidykla.lt |
| Safety/Stability | Diazonium salts can be unstable. | Aryl diazonium salts supported on catalysts can be stable for months. | researchgate.net |
Development of Multi-Functional Materials for Advanced Applications beyond Traditional Dyeing (research focus)
A forward-looking area of research involves moving beyond the traditional role of this compound as a colorant and exploring its use in the creation of novel multi-functional materials. This research focuses on valorizing the dye, particularly post-remediation, to create products with advanced applications, aligning with the principles of a circular economy. researchgate.net
The primary research thrust is the utilization of dye-laden waste from treatment processes. When dyes like this compound are removed from wastewater via adsorption, the resulting "sludge" is typically considered a waste product. However, research is investigating the potential to use this dye-adsorbed biosorbent as a functional additive in other materials. researchgate.net For example, studies on similar acid dyes have shown that dye-adsorbed sludge can be recovered and incorporated as a reinforcing material in thermoplastic and thermoset composites. researchgate.net This approach transforms a hazardous waste into a valuable component, potentially enhancing the mechanical or physical properties of the composite material.
Future research could focus on characterizing these new composite materials to determine their structural functions, such as strength, thermal stability, and stiffness. researchgate.net While less explored, another potential avenue is the direct use of the this compound molecule as a building block for functional polymers. The chromophoric (color-producing) azo structure could potentially be leveraged for applications in chemical sensing or optics, similar to how other novel polymers are designed for functions like acid vapor sensing or fluorescence-based detection. rsc.org This involves synthesizing new polymers where the dye molecule is chemically integrated into the polymer backbone, imparting specific functional properties.
Standardization of Research Protocols and Inter-Laboratory Comparisons
As research on this compound expands, particularly in areas like environmental remediation and toxicology, the need for standardized research protocols becomes paramount. Standardization ensures that data generated across different laboratories are reliable, comparable, and reproducible. apajournal.org.uk This is crucial for validating testing methods and building a robust body of knowledge. apajournal.org.uk
Inter-laboratory comparison (IC) programs are a key tool for achieving this standardization. ctc-n.org In an IC study, the same or similar samples are sent to multiple laboratories for analysis, and the results are compared against a reference value. edpsciences.org The primary objectives of such programs are to assess the technical competence of participating labs, identify potential discrepancies in measurement techniques, and help labs prepare for accreditation. apajournal.org.ukctc-n.org Performance is often evaluated using statistical metrics like z-scores or En numbers. apajournal.org.ukedpsciences.org
For this compound research, standardization is needed across several domains:
Analytical Methods: Establishing standard procedures for the quantification of this compound in various matrices (e.g., water, soil, textiles) using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This includes standardizing sample preparation, extraction methods, and calibration procedures. nih.govmdpi.com
Degradation Studies: Defining consistent metrics for reporting the efficiency of remediation processes. This includes parameters like initial dye concentration, reaction time, catalyst loading, light intensity (for photocatalysis), and the methods for calculating percent degradation and mineralization. researchgate.netacs.org
Toxicity Assays: Using uniform protocols for assessing the ecotoxicological impact of this compound and its degradation byproducts to ensure that risk assessments are comparable.
Table 3: Key Parameters Requiring Standardization in this compound Research
| Research Area | Parameter for Standardization | Importance |
|---|---|---|
| Chemical Analysis | Analytical wavelength (λmax), preparation of standard solutions, extraction protocols. | Ensures accurate and comparable quantification of the dye. mdpi.com |
| Remediation (e.g., AOPs) | Initial dye concentration, pH, catalyst dosage, reaction time, temperature. | Allows for direct comparison of the efficiency of different treatment technologies. aku.edu.trresearchgate.net |
| Remediation (Reporting) | Calculation of color removal (%), COD/TOC removal (%), degradation kinetics. | Provides consistent metrics for evaluating process performance. ijcce.ac.ir |
| Inter-laboratory Studies | Use of certified reference materials, defined measurement quantities, statistical analysis (z-scores). | Validates laboratory proficiency and ensures measurement comparability. apajournal.org.ukedpsciences.org |
Socio-Economic Considerations in Academic Research on Dye Remediation (excluding policy/regulation)
Academic research on the remediation of dyes like this compound is increasingly influenced by socio-economic factors that extend beyond laboratory findings. These considerations shape research priorities by focusing on practical, cost-effective, and sustainable solutions that can be realistically implemented.
A major driver is the economic impact of water pollution caused by the textile industry. The discharge of dye effluents can contaminate water sources, negatively affecting agriculture and fishing, which in turn can impact the gross domestic product (GDP) and limit regional development. digital-science.commdpi.comcyberleninka.ru Academic research that quantifies these impacts provides the foundational data needed to justify investment in remediation technologies.
Consequently, a significant focus of academic research is on the cost-effectiveness of proposed treatment methods. ekb.eg This involves evaluating not just the efficiency of a technology but also its associated costs, such as energy consumption, the price of chemical reagents, and the management of byproducts like sludge. ekb.egresearchgate.net Research is shifting towards low-cost, high-efficiency biological methods and the use of adsorbents derived from readily available, inexpensive materials like industrial or agricultural waste. researchgate.netnih.gov
Q & A
Q. What are the standard protocols for synthesizing Acid Yellow 4R, and how do reaction conditions influence its purity and yield?
AY4R synthesis involves diazotization and cobalt complexation reactions . Key parameters include:
- Temperature : Optimal diazotization occurs at 0–5°C to prevent premature coupling.
- pH : Maintain pH 4–5 during cobalt coordination to ensure stable complex formation.
- Stoichiometry : A 1:2 molar ratio of cobalt to ligand (azo compound) is critical for structural integrity . Methodological Tip: Use UV-Vis spectroscopy (λmax ~420 nm) to monitor reaction progress and HPLC to validate purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and optical properties?
- FT-IR : Identifies functional groups (e.g., sulfonic acid, azo bonds) via peaks at 1040 cm⁻¹ (S=O) and 1600 cm⁻¹ (N=N) .
- Mass Spectrometry : Confirms molecular weight (808.68 g/mol) and fragmentation patterns .
- UV-Vis : Quantifies molar absorptivity (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) and pH-dependent spectral shifts .
Q. How does this compound interact with biological macromolecules, and what assays are used to study these interactions?
AY4R binds to bifunctional purine biosynthesis protein (PURH), disrupting nucleotide synthesis . Assays:
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd ~10⁻⁶ M).
- Circular Dichroism : Detects conformational changes in PURH upon dye interaction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity mechanisms of this compound across cell lines?
Discrepancies arise from ROS-mediated apoptosis in hepatic cells vs. mitochondrial dysfunction in renal cells . Methodology:
Q. What experimental designs optimize AY4R’s application in drug delivery systems while minimizing photodegradation?
Approach:
- Encapsulation : Use PEGylated liposomes to enhance stability under UV light.
- Accelerated Aging Tests : Expose formulations to 450 nm light (1.5 W/m²) for 72h; monitor degradation via HPLC .
- In Vitro Release Studies : Simulate physiological pH (5.5–7.4) to assess payload retention .
Q. How do structural modifications of this compound alter its antimicrobial efficacy against Gram-negative vs. Gram-positive bacteria?
- Sulfonic Acid Substitution : Replace –SO3H with –COOH to enhance penetration through Gram-negative membranes.
- Metal Coordination : Substitute cobalt with zinc to reduce cytotoxicity while retaining bacteriostatic activity (MIC ~25 μg/mL) . Validation: Broth microdilution assays (CLSI guidelines) and SEM imaging of bacterial membrane integrity .
Data Contradiction & Reproducibility
Q. Why do studies report conflicting adsorption efficiencies of AY4R on cellulose vs. synthetic polymers?
Variations stem from:
- Surface Charge : Cellulose (negatively charged) shows lower adsorption (Qmax = 120 mg/g) vs. polyamide (Qmax = 200 mg/g) .
- Ionic Strength : Competitive binding with Na⁺/Ca²⁺ reduces adsorption by 40% in hard water . Solution: Standardize buffer conditions (e.g., 0.01 M phosphate buffer, pH 6) in adsorption isotherm models .
Q. What statistical frameworks address variability in AY4R’s pH-dependent spectral data?
- Multivariate Analysis : Apply PCA to decouple pH effects (primary contributor, 65% variance) from solvent polarity .
- Error Propagation Models : Account for instrumental uncertainty (±2 nm in λmax) using Monte Carlo simulations .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 808.68 g/mol | Mass Spectrometry | |
| λmax (aqueous) | 420 nm | UV-Vis | |
| PURH Binding Affinity (Kd) | 1.2 × 10⁻⁶ M | ITC | |
| Adsorption on Cellulose | 120 mg/g (pH 6) | Langmuir Isotherm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
